molecular formula C18H18O5 B14347407 2-Hydroxy-3-[2-(3-phenylpropanoyl)phenoxy]propanoic acid CAS No. 91401-74-0

2-Hydroxy-3-[2-(3-phenylpropanoyl)phenoxy]propanoic acid

Cat. No.: B14347407
CAS No.: 91401-74-0
M. Wt: 314.3 g/mol
InChI Key: HGAWGTRIKIQPSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-3-[2-(3-phenylpropanoyl)phenoxy]propanoic acid is an organic compound that belongs to the class of hydroxy acids It features a phenylpropanoyl group attached to a phenoxy group, which is further connected to a hydroxypropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-[2-(3-phenylpropanoyl)phenoxy]propanoic acid can be achieved through several synthetic routes. One common method involves the esterification of 2-hydroxypropanoic acid with 2-(3-phenylpropanoyl)phenol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, followed by their subsequent reaction to form the final product. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-[2-(3-phenylpropanoyl)phenoxy]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group in the phenylpropanoyl moiety can be reduced to form an alcohol.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-Hydroxy-3-[2-(3-phenylpropanoyl)phenoxy]propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-[2-(3-phenylpropanoyl)phenoxy]propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and phenoxy groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The phenylpropanoyl moiety may also interact with lipid membranes, affecting their structure and function.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-3-(2-hydroxyphenyl)propanoic acid: Similar structure but with a hydroxy group instead of a phenylpropanoyl group.

    2-Hydroxy-3-(2-methylphenoxy)propanoic acid: Similar structure but with a methyl group instead of a phenylpropanoyl group.

Uniqueness

2-Hydroxy-3-[2-(3-phenylpropanoyl)phenoxy]propanoic acid is unique due to the presence of the phenylpropanoyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other hydroxy acids and phenoxy derivatives, making it a valuable compound for various applications.

Properties

CAS No.

91401-74-0

Molecular Formula

C18H18O5

Molecular Weight

314.3 g/mol

IUPAC Name

2-hydroxy-3-[2-(3-phenylpropanoyl)phenoxy]propanoic acid

InChI

InChI=1S/C18H18O5/c19-15(11-10-13-6-2-1-3-7-13)14-8-4-5-9-17(14)23-12-16(20)18(21)22/h1-9,16,20H,10-12H2,(H,21,22)

InChI Key

HGAWGTRIKIQPSV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2OCC(C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.